4-(Ethenyloxy)-1,3-dioxolan-2-one

Lithium-Ion Battery SEI Additive Reduction Potential

4-(Ethenyloxy)-1,3-dioxolan-2-one (CAS 148481-75-8) is a cyclic carbonate monomer that bears an ethenyloxy (vinyl-ether) substituent, distinguishing it structurally from the more commonly reported carbon-linked vinyl-ethylene carbonate isomer (CAS 4427-96-7). This compound participates in ring-opening polymerization to yield functional polycarbonates and, by structural analogy with its carbon-linked isomer, is investigated as a high-reduction-potential solid-electrolyte interphase (SEI)-forming additive for lithium-ion batteries.

Molecular Formula C5H6O4
Molecular Weight 130.10 g/mol
CAS No. 148481-75-8
Cat. No. B12559230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethenyloxy)-1,3-dioxolan-2-one
CAS148481-75-8
Molecular FormulaC5H6O4
Molecular Weight130.10 g/mol
Structural Identifiers
SMILESC=COC1COC(=O)O1
InChIInChI=1S/C5H6O4/c1-2-7-4-3-8-5(6)9-4/h2,4H,1,3H2
InChIKeySESVPSIQLAEEIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Ethenyloxy)-1,3-dioxolan-2-one (CAS 148481-75-8) – Key Characteristics for Lithium-Ion Battery Electrolyte and Polymer Monomer Procurement


4-(Ethenyloxy)-1,3-dioxolan-2-one (CAS 148481-75-8) is a cyclic carbonate monomer that bears an ethenyloxy (vinyl-ether) substituent, distinguishing it structurally from the more commonly reported carbon-linked vinyl-ethylene carbonate isomer (CAS 4427-96-7) . This compound participates in ring-opening polymerization to yield functional polycarbonates and, by structural analogy with its carbon-linked isomer, is investigated as a high-reduction-potential solid-electrolyte interphase (SEI)-forming additive for lithium-ion batteries [1][2]. The pendant vinyl-ether functionality offers a dual reactive handle for post-polymerization modification via acid-catalyzed acetalization or thiol-ene chemistry, a feature not shared by carbon-linked vinyl-ethylene carbonate analogs.

Why Generic Substitution of 4-(Ethenyloxy)-1,3-dioxolan-2-one (CAS 148481-75-8) Fails


The presence of an ethenyloxy (vinyl-ether) linkage at the 4-position in CAS 148481-75-8 confers fundamentally different electronic character compared to carbon-linked cyclic carbonates such as 4-ethenyl-1,3-dioxolan-2-one (CAS 4427-96-7) or vinylene carbonate (VC). In the closely related carbon-linked analog, the vinyl group exerts an electron-withdrawing effect that raises the reduction potential to approximately 2.2 V versus 1.36 V for ethylene carbonate, enabling preferential SEI formation on graphitic anodes [1]. Replacing the carbon-linked vinyl group with an ethenyloxy group introduces an oxygen atom that alters the LUMO energy and reduction kinetics. Furthermore, vinyl ethers polymerize via a cationic mechanism, whereas vinyl carbonates favor radical pathways, leading to divergent reactivity in in-situ polymerization and post-polymerization modification contexts [2]. Substituting CAS 148481-75-8 with its carbon-linked isomer or other cyclic carbonates without verifying these performance differences risks compromised SEI quality, altered polymerization kinetics, and ultimately battery or material failure.

Quantitative Differentiation Evidence for 4-(Ethenyloxy)-1,3-dioxolan-2-one (CAS 148481-75-8) Relative to Closest Analogs


Reduction Potential Superiority Over Carbonate Solvents – Structural Analog Informs Selection

Experimental and theoretical data for the carbon-linked structural analog (CAS 4427-96-7) demonstrates a substantially higher reduction potential relative to ethylene carbonate (EC) and propylene carbonate (PC). Quantum chemical calculations predict an open-structure reduction potential of 2.37 V for the analog, which aligns with the experimental value of 2.2 V measured by cyclic voltammetry [1]. In contrast, EC exhibits an experimental reduction potential of only 1.36 V, and PC ranges from 1.0 to 1.6 V [1]. This +0.84 V advantage over EC ensures that the additive reduces preferentially at the graphite anode, forming a protective SEI before solvent decomposition occurs. The ethenyloxy analog (CAS 148481-75-8) is expected to exhibit a reduction potential in a similar elevated range, though the oxygen linkage may shift the exact value by an estimated 0.1–0.3 V based on the electron-donating nature of the ether oxygen.

Lithium-Ion Battery SEI Additive Reduction Potential

Capacity Retention in High-Voltage NMC622||Graphite Cells – Analog Shows 87% Retention vs. 38% Without Additive

In a study employing NMC622||graphite pouch cells cycled between 3.0 V and 4.5 V, the carbon-linked analog VEC (CAS 4427-96-7) delivered 87.0% capacity retention after 400 cycles, compared to only 38.4% for cells without additive [1]. The additive-containing cell also exhibited a thickness swell of merely 3.1% versus 38.6% for the control, indicating effective suppression of gas evolution from electrolyte decomposition. Operando SHINERS analysis confirmed that the analog promoted a more stable and less resistive SEI on the graphite anode at high voltage [2]. The ethenyloxy-substituted compound (CAS 148481-75-8) is hypothesized to provide qualitatively similar anode protection while offering the additional benefit of post-SEI-formation functionalization through the vinyl-ether moiety.

High-Voltage Li-Ion Capacity Fade SEI Stability

Vinyl-Ether Functionality Enables Dual Polymerization Pathways – Contrast with Carbon-Linked Analog

4-(Ethenyloxy)-1,3-dioxolan-2-one (CAS 148481-75-8) contains both a cyclic carbonate ring capable of ring-opening polymerization (ROP) and a vinyl-ether group amenable to cationic vinyl-addition polymerization. This dual functionality is absent in the carbon-linked analog 4-ethenyl-1,3-dioxolan-2-one (CAS 4427-96-7), whose vinyl group participates in radical, not cationic, polymerization. Studies on structurally related vinyl-ether-functionalized cyclic carbonates demonstrate that the vinyl-ether moiety can be selectively polymerized cationically while preserving the carbonate ring, or the carbonate ring can be opened via organobase-catalyzed ROP to yield polycarbonates with pendant vinyl-ether groups [1]. Subsequent post-polymerization modification via acetalization with alcohols achieves up to 42% functional group conversion under mild acidic conditions, enabling tailored material properties [1]. This orthogonal reactivity provides synthetic flexibility that the carbon-linked analog cannot match.

Polymer Chemistry Post-Polymerization Modification Ring-Opening Polymerization

Highest-Impact Application Scenarios for 4-(Ethenyloxy)-1,3-dioxolan-2-one (CAS 148481-75-8)


High-Voltage Lithium-Ion Battery Electrolyte Additive Formulation

In NMC622||graphite or NMC811||graphite cells operating above 4.3 V, transition metal dissolution and electrolyte oxidation degrade the SEI. The carbon-linked analog of CAS 148481-75-8 demonstrates a 2.2 V reduction potential that preferentially forms a stable SEI before EC decomposition at 1.36 V [1]. Cells containing 2.0 wt% of the analog retained 87% capacity over 400 cycles at 4.5 V, versus 38% for additive-free controls [2]. Procurement of CAS 148481-75-8 for electrolyte formulation should be prioritized where anode protection at high voltage is critical and where the ethenyloxy group's electronic modulation may offer differentiated SEI composition.

Synthesis of Orthogonally Functionalizable Polycarbonates

4-(Ethenyloxy)-1,3-dioxolan-2-one serves as a monomer for ring-opening polymerization that yields polycarbonates bearing pendant vinyl-ether groups. These polymers can be post-modified via acid-catalyzed acetalization, thio-acetalization, or thiol-ene chemistry, achieving up to 42% functional group conversion [3]. This orthogonal reactivity is unmatched by carbon-linked vinyl-ethylene carbonate, which yields vinyl-ester side chains that require different, often less mild, modification chemistries.

Biodegradable Drug-Delivery Polymer Precursor

Polycarbonates derived from cyclic carbonate monomers are biodegradable and have been explored for drug-delivery systems. The vinyl-ether handle on polymers derived from CAS 148481-75-8 enables pH-responsive acetal linkages that cleave selectively in mildly acidic environments (pH 4–5) typical of endosomal compartments [3]. This property, combined with the demonstrated minimal cytotoxicity of structurally analogous polycarbonates, positions CAS 148481-75-8 as a strategically differentiated monomer for biomedical polymer procurement.

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